molecular formula C14H15N3 B6532176 N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine CAS No. 1501095-73-3

N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine

Cat. No.: B6532176
CAS No.: 1501095-73-3
M. Wt: 225.29 g/mol
InChI Key: CPZWKVLYOUJZIY-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a 3-methylphenyl group at the 5-position. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes.

Synthetic Routes and Reaction Conditions:

  • Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of aryl halides with cyclopropylamine and 3-methylphenylboronic acid.

  • Suzuki-Miyaura Cross-Coupling: This reaction couples 3-methylphenylboronic acid with 2-chloropyrimidine in the presence of a palladium catalyst and a base.

  • Chichibabin Pyrimidin synthesis: This classical method involves the reaction of an amine with an α-haloketone to form the pyrimidine ring.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, H₂O₂

  • Reduction: LiAlH₄, NaBH₄, H₂

  • Substitution: NaOH, K₂CO₃, DMF

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, ketones

  • Reduction: Alcohols, amines

  • Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, including as an inhibitor of certain enzymes or receptors involved in disease pathways.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific disease or process being targeted.

Comparison with Similar Compounds

  • N-cyclopropyl-3-(difluoromethyl)-5-fluoro-N-(2-methylphenyl)pyrimidin-2-amine

  • N-cyclopropyl-5-(4-methylphenyl)pyrimidin-2-amine

  • N-cyclopropyl-5-(2-methylphenyl)pyrimidin-2-amine

Uniqueness: N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity compared to other similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

N-cyclopropyl-5-(3-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-3-2-4-11(7-10)12-8-15-14(16-9-12)17-13-5-6-13/h2-4,7-9,13H,5-6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZWKVLYOUJZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C(N=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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